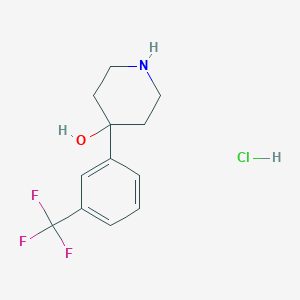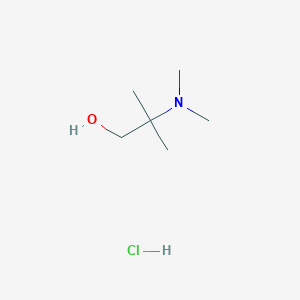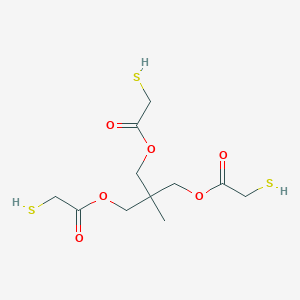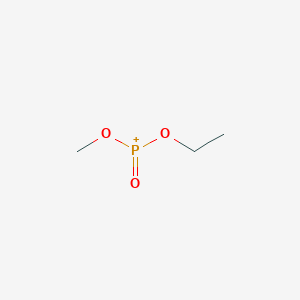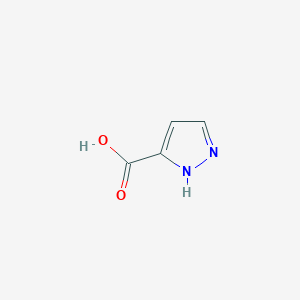
Ethylcyclopentane
Descripción general
Descripción
Ethylcyclopentane is a colorless flammable liquid . It is a cyclic alkane with a relatively high octane number .
Synthesis Analysis
Ethylcyclopentane can be synthesized from furfural, a widely available platform chemical from biomass. The synthetic route includes a transformation of furfural to 1-(furan-2-yl)propan-1-ol that is further subjected to Piancatelli rearrangement to give 5-ethyl-4-hydroxycyclopent-2-en-1-one .
Molecular Structure Analysis
The molecular formula of Ethylcyclopentane is C7H14. It has a molecular weight of 98.186 Da . The structure of Ethylcyclopentane includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 21 bonds. There are 7 non-H bonds, 1 rotatable bond, and 1 five-membered ring .
Physical And Chemical Properties Analysis
Ethylcyclopentane has a density of 0.8±0.1 g/cm^3. Its boiling point is 103.0±3.0 °C at 760 mmHg. The vapour pressure is 38.0±0.1 mmHg at 25°C. The enthalpy of vaporization is 32.0±0.0 kJ/mol. The flash point is 15.6±0.0 °C .
Aplicaciones Científicas De Investigación
Chemical Research
Ethylcyclopentane can be used in chemical research due to its unique structure and properties. It can serve as a model alicyclic hydrocarbon in various experiments .
Industrial Solvent
Due to its chemical stability and low reactivity, Ethylcyclopentane can be used as a solvent in various industrial processes .
Fuel Research
Ethylcyclopentane’s combustion properties could make it a subject of interest in fuel research. Its autoignition temperature and vapor pressure make it relevant in studies related to fuel efficiency and safety .
Environmental Science
In environmental science, Ethylcyclopentane can be used to study the behavior of alicyclic hydrocarbons in different environments. For example, it has been used in studies investigating its metabolism by sulfate-reducing bacteria in gas condensate-contaminated aquifers .
Material Science
In material science, Ethylcyclopentane could potentially be used in the synthesis of new materials or as a component in mixtures with specific desired properties .
Thermodynamics
The thermodynamic properties of Ethylcyclopentane, such as its phase change data and reaction thermochemistry data, make it useful in thermodynamics research .
Safety and Hazards
Ethylcyclopentane is a highly flammable liquid. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
Target of Action
Ethylcyclopentane is a chemical compound with the molecular formula C7H14 . This could be due to the compound’s relatively simple structure and its role as a non-polar organic solvent.
Biochemical Pathways
The specific biochemical pathways affected by Ethylcyclopentane are not well-documented in the literature. Given its potential interactions with lipid-rich structures, it could potentially affect pathways related to lipid metabolism or membrane transport. These are speculative and more research is needed to confirm these effects .
Result of Action
Potential effects could include disruption of membrane integrity or function, changes in lipid metabolism, or other effects related to its interactions with lipid-rich structures . .
Action Environment
The action, efficacy, and stability of Ethylcyclopentane are likely to be influenced by various environmental factors. For example, temperature and pH could affect the compound’s stability and its interactions with biological targets. The presence of other solvents or chemicals could also influence its action. More research is needed to understand these effects .
Propiedades
IUPAC Name |
ethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-2-7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTRQJLVEBNKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075109 | |
| Record name | Ethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13510 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
39.8 [mmHg] | |
| Record name | Ethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13510 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethylcyclopentane | |
CAS RN |
1640-89-7 | |
| Record name | Ethylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1640-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYLCYCLOPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLCYCLOPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7W1V2C3DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ethylcyclopentane?
A1: Ethylcyclopentane has the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol.
Q2: What are some spectroscopic techniques used to characterize ethylcyclopentane?
A2: Infrared (IR) spectrometry has been used to characterize ethylcyclopentane, revealing characteristic absorption bands for structural identification. []
Q3: How does the structure of a zeolite catalyst affect the product distribution during methylcyclohexane conversion, where ethylcyclopentane is a product?
A3: Zeolite catalysts with different pore sizes and topologies significantly influence the selectivity and distribution of ring-contraction and ring-opening products during methylcyclohexane conversion. For instance, ZSM-5 exhibits shape selectivity, favoring specific ring-opening products over ethylcyclopentane. []
Q4: What role does ethylcyclopentane play in the dehydrogenation of methylcyclohexane to toluene?
A4: Ethylcyclopentane is observed as a by-product alongside dimethylcyclopentanes during the dehydrogenation of methylcyclohexane. The yield of these ring-closed products increases with increasing pressure. []
Q5: How does the presence of germanium affect the catalytic activity of platinum in the ring-opening reaction of ethylcyclopentane?
A5: Research suggests that incorporating germanium into a platinum-based catalyst can modify its properties and influence the selectivity and activity of ethylcyclopentane ring-opening reactions. []
Q6: Can tungsten carbide catalyze alkane reforming reactions involving ethylcyclopentane?
A6: Yes, bulk tungsten carbide exhibits catalytic activity for alkane reforming. The reactivity of ethylcyclopentane is observed to be lower compared to linear alkanes like n-hexane. []
Q7: What is the role of ethylcyclopentane in the hydroconversion of methylcyclohexane to dimethylpentanes?
A7: In the multi-step hydroconversion of methylcyclohexane to dimethylpentanes, ethylcyclopentane appears as an intermediate. Optimizing the reaction conditions and catalyst selection is crucial to minimizing its formation and promoting the desired dimethylpentane yield. []
Q8: What are the primary reaction pathways involved in the conversion of m-cresol over a Pt/HBeta catalyst, where ethylcyclopentane is a product?
A8: Two main pathways govern m-cresol conversion: direct deoxygenation to toluene and a hydrogenation/dehydration/ring-contraction sequence leading to ethylcyclopentane and dimethylcyclopentanes. The dominant pathway is temperature-dependent, with higher temperatures favoring direct deoxygenation. []
Q9: How does coke formation affect the rate of methylcyclopentane conversion in reforming reactions, and how does this relate to ethylcyclopentane?
A9: Coke deposition on the catalyst surface negatively impacts the rate of methylcyclopentane conversion during reforming. A kinetic model developed for methylcyclopentane successfully predicts the coking rate for ethylcyclopentane, highlighting the similarities in their coking behavior. []
Q10: How does the presence of thiophene impact the dehydroisomerization of methylcyclopentane over an aluminoplatinate catalyst, a reaction where ethylcyclopentane is a potential product?
A10: Studies investigating the influence of thiophene on methylcyclopentane dehydroisomerization provide insights into catalyst poisoning and its effect on reaction kinetics. These findings can be extrapolated to understand the behavior of similar reactions involving ethylcyclopentane. []
Q11: Can ethylcyclopentane be biodegraded under anaerobic conditions?
A12: Research shows that a sulfate-reducing bacterial enrichment from a gas condensate-contaminated aquifer can biodegrade ethylcyclopentane. The proposed pathway involves the addition of fumarate to form alkylsuccinate derivatives. []
Q12: Is ethylcyclopentane found in natural sources like essential oils?
A13: Yes, ethylcyclopentane has been identified as a minor constituent in the essential oil of lemongrass (Cymbopogon flexuosus). []
Q13: Can ethylcyclopentane be used as a starting material in organic synthesis?
A14: Ethylcyclopentane can be utilized as a building block in organic synthesis. For instance, it serves as a starting material for the synthesis of substituted pyrimidine derivatives with potential antimicrobial activities. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)

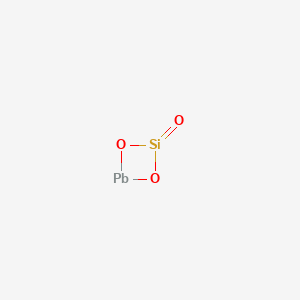

![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
